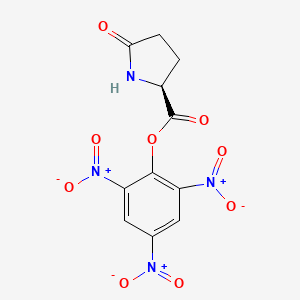

![molecular formula C12H10N2O4S B12643156 5-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione CAS No. 6642-40-6](/img/structure/B12643156.png)

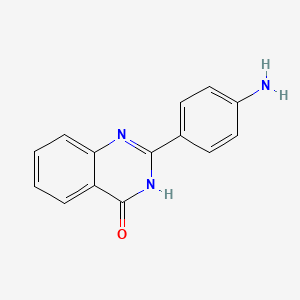

5-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

NSC 15687, also known as ibuprofen, is a widely used nonsteroidal anti-inflammatory drug (NSAID). It is primarily used for its analgesic, antipyretic, and anti-inflammatory properties. Ibuprofen is commonly used to relieve pain, reduce fever, and alleviate inflammation associated with various conditions such as headaches, dental pain, menstrual cramps, muscle aches, arthritis, and post-surgery pain .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ibuprofen involves several chemical steps that convert the starting materials into the final product. One traditional method for synthesizing ibuprofen involves a six-step process that starts with isobutylbenzene. a more modern and environmentally friendly technique has been developed that reduces the synthesis to just three stages .

Industrial Production Methods

In industrial settings, ibuprofen is produced using the green synthesis method, which is more efficient and environmentally friendly. This method involves fewer steps and generates less waste compared to traditional methods .

Analyse Chemischer Reaktionen

Types of Reactions

Ibuprofen undergoes various chemical reactions, including esterification, salt formation, and halogenation .

Common Reagents and Conditions

Esterification: This reaction involves the carboxylic acid group of ibuprofen and can increase the drug’s solubility and absorption.

Salt Formation: Ibuprofen can form salts with various bases, which can enhance its pharmacokinetic properties.

Major Products Formed

The major products formed from these reactions include various esters and salts of ibuprofen, which are used to improve its pharmacokinetic properties .

Wissenschaftliche Forschungsanwendungen

Ibuprofen has a wide range of scientific research applications in various fields:

Chemistry: Ibuprofen is used as a model compound in the study of drug synthesis and chemical reactions.

Biology: It is used to study the effects of NSAIDs on biological systems, including their anti-inflammatory and analgesic properties.

Medicine: Ibuprofen is extensively used in clinical research to evaluate its efficacy and safety in treating various conditions such as pain, inflammation, and fever.

Wirkmechanismus

Ibuprofen exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are involved in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, ibuprofen reduces the production of prostaglandins, thereby alleviating pain, reducing inflammation, and lowering fever .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Aspirin: Another NSAID with similar analgesic, antipyretic, and anti-inflammatory properties.

Naproxen: An NSAID that is similar to ibuprofen but has a longer duration of action.

Ketoprofen: An NSAID with similar properties but different pharmacokinetic characteristics.

Uniqueness

Ibuprofen is unique in its balance of efficacy, safety, and tolerability. It is often preferred over other NSAIDs due to its relatively low risk of gastrointestinal side effects and its effectiveness in treating a wide range of conditions .

Eigenschaften

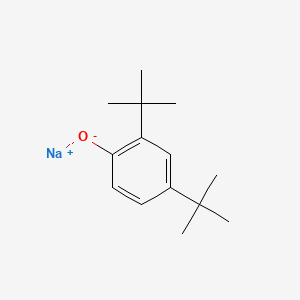

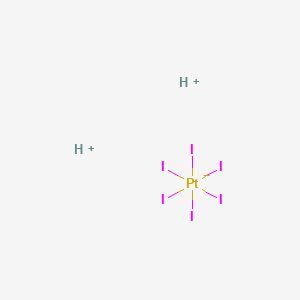

CAS-Nummer |

6642-40-6 |

|---|---|

Molekularformel |

C12H10N2O4S |

Molekulargewicht |

278.29 g/mol |

IUPAC-Name |

5-(1,3-benzodioxol-5-ylmethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |

InChI |

InChI=1S/C12H10N2O4S/c15-10-7(11(16)14-12(19)13-10)3-6-1-2-8-9(4-6)18-5-17-8/h1-2,4,7H,3,5H2,(H2,13,14,15,16,19) |

InChI-Schlüssel |

CDUVDRZVVZPWRX-UHFFFAOYSA-N |

Kanonische SMILES |

C1OC2=C(O1)C=C(C=C2)CC3C(=O)NC(=S)NC3=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-amino-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorobenzo[de]isoquinoline-1,3-dione](/img/structure/B12643145.png)